
4-Ethoxyphenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyphenylpropanal, also known as PEA or phenylethylamine, is a natural monoamine alkaloid that is found in various plants and animals. It is also synthesized in the human body and acts as a neurotransmitter and neuromodulator. PEA is known for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Applications De Recherche Scientifique
4-Ethoxyphenylpropanal has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, motivation, and attention. 4-Ethoxyphenylpropanal has also been found to have neuroprotective properties and may help to prevent age-related cognitive decline.
Mécanisme D'action
The mechanism of action of 4-Ethoxyphenylpropanal involves its ability to stimulate the release of monoamine neurotransmitters in the brain. 4-Ethoxyphenylpropanal binds to trace amine-associated receptors (TAARs), which are G protein-coupled receptors that are expressed in the brain and other tissues. This binding activates intracellular signaling pathways that lead to the release of dopamine, norepinephrine, and serotonin. 4-Ethoxyphenylpropanal also inhibits the reuptake of these neurotransmitters, which prolongs their activity in the brain.
Biochemical and Physiological Effects
4-Ethoxyphenylpropanal has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to feelings of euphoria and increased energy. 4-Ethoxyphenylpropanal also has appetite suppressant properties and may help to promote weight loss. In addition, 4-Ethoxyphenylpropanal has been found to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxyphenylpropanal is a useful tool for researchers studying the role of monoamine neurotransmitters in the brain. It can be used to investigate the effects of neurotransmitter release and reuptake inhibition on behavior and physiology. However, there are limitations to using 4-Ethoxyphenylpropanal in lab experiments. Its short half-life and rapid metabolism make it difficult to administer and measure accurately. In addition, 4-Ethoxyphenylpropanal can have variable effects depending on the dose and route of administration.
Orientations Futures
There are many future directions for research on 4-Ethoxyphenylpropanal. One area of interest is the development of 4-Ethoxyphenylpropanal analogs that have improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of 4-Ethoxyphenylpropanal's potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the long-term effects of 4-Ethoxyphenylpropanal on brain function and behavior.
Méthodes De Synthèse
The synthesis of 4-Ethoxyphenylpropanal involves the reaction of 4-ethoxybenzaldehyde with nitroethane in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield 4-Ethoxyphenylpropanal. This method is widely used in the production of 4-Ethoxyphenylpropanal for research purposes.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOHCPOJVBHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)propanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


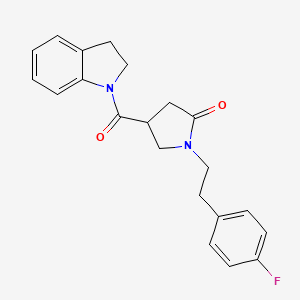

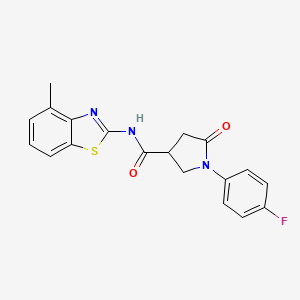
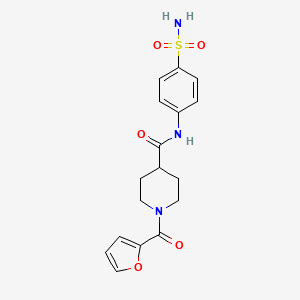

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
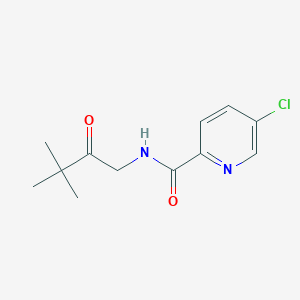
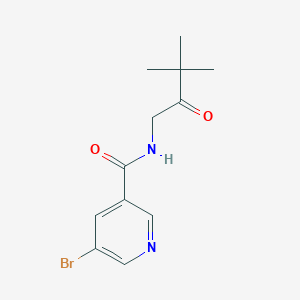
![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)

